![molecular formula C18H30O3 B13806653 9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- CAS No. 88159-18-6](/img/structure/B13806653.png)
9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- is a complex organic compound with the molecular formula C18H30O3. It contains a total of 51 bonds, including 21 non-hydrogen bonds, 3 multiple bonds, 13 rotatable bonds, 3 double bonds, 1 three-membered ring, 1 carboxylic acid group, 1 hydroxyl group, 1 ether group, and 1 oxirane group
Vorbereitungsmethoden
The synthesis of 9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- involves several steps. One common synthetic route includes the reaction of undecenoic acid with an epoxidizing agent to introduce the oxirane ring. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. In industry, it may be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- involves its interaction with specific molecular targets and pathways. The oxirane ring in the compound is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is crucial for its potential biological and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- can be compared with other similar compounds, such as 9-Oxo-11-(3-pentyl-2-oxiranyl)-10-undecenoic acid. While both compounds share similar structural features, including the presence of an oxirane ring and a carboxylic acid group, they differ in their specific substituents and overall molecular structure.
Eigenschaften
CAS-Nummer |
88159-18-6 |
|---|---|
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
11-(3-pent-2-enyloxiran-2-yl)undec-9-enoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h3,8,10-11,16-17H,2,4-7,9,12-15H2,1H3,(H,19,20) |
InChI-Schlüssel |
BKKGUKSHPCTUGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC1C(O1)CC=CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
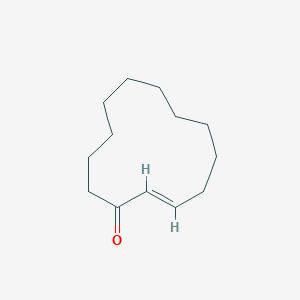
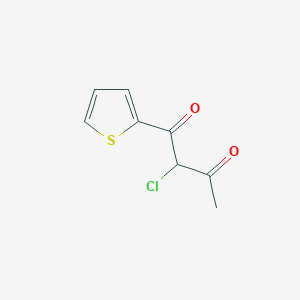
![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)
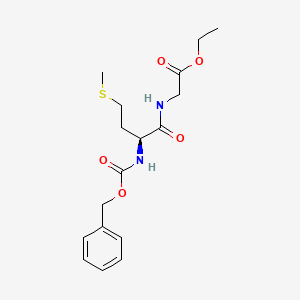

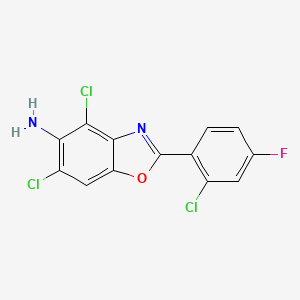
![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
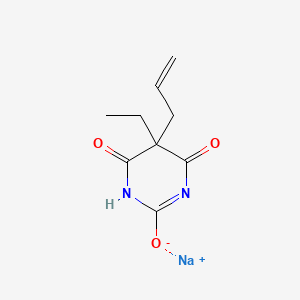
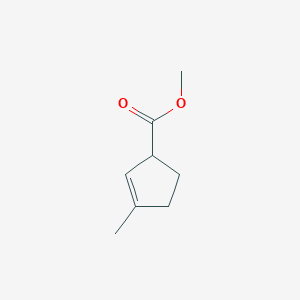
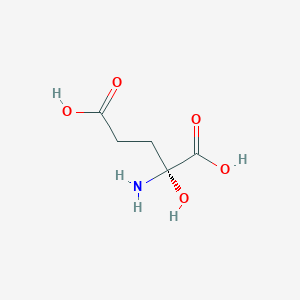
![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
